![molecular formula C13H17NO2 B1584425 cis-3-Hexenyl anthranilate CAS No. 65405-76-7](/img/structure/B1584425.png)
cis-3-Hexenyl anthranilate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl anthranilate is synthesized through the esterification of cis-3-hexenol and anthranilic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, cis-3-hexenol and anthranilic acid, are mixed in appropriate stoichiometric ratios and subjected to reflux in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
cis-3-Hexenyl anthranilate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of cis-3-Hexenyl anthranilate involves its interaction with molecular targets such as olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential therapeutic effects may involve interactions with enzymes and receptors involved in inflammatory and microbial pathways.
Comparison with Similar Compounds
cis-3-Hexenyl anthranilate can be compared with other similar compounds such as:
- cis-3-Hexenyl acetate
- cis-3-Hexenyl salicylate
- cis-3-Hexenol
Uniqueness:
- Aroma: this compound has a unique floral and fruity aroma, making it distinct from other esters.
- Applications: Its specific use in the cosmetic industry for perfuming sets it apart from other similar compounds.
Properties
CAS No. |
65405-76-7 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
hex-3-enyl 2-aminobenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9H,2,7,10,14H2,1H3 |
InChI Key |
VZWCCPAVZNSCEO-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1N |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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